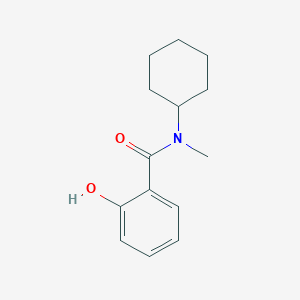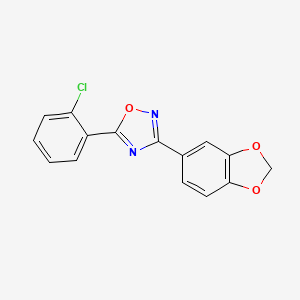
N-cyclohexyl-2-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-hydroxy-N-methylbenzamide (CHM) is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research due to its unique chemical structure and properties. CHM has been found to exhibit a range of biological activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-hydroxy-N-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-cyclohexyl-2-hydroxy-N-methylbenzamide has also been found to bind to the mu-opioid receptor in the brain, which is involved in pain perception and modulation.
Biochemical and Physiological Effects
N-cyclohexyl-2-hydroxy-N-methylbenzamide has been found to exhibit a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. N-cyclohexyl-2-hydroxy-N-methylbenzamide has also been found to inhibit the growth of tumor cells in vitro and in animal models of cancer. Additionally, N-cyclohexyl-2-hydroxy-N-methylbenzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclohexyl-2-hydroxy-N-methylbenzamide in lab experiments is its ability to exhibit a range of biological activities, making it a versatile tool for studying various physiological processes. However, one of the limitations of using N-cyclohexyl-2-hydroxy-N-methylbenzamide is its potential toxicity, which can vary depending on the dose and duration of exposure. Careful control of experimental conditions and the use of appropriate safety measures are necessary to minimize the risk of toxicity.
Future Directions
There are several future directions for research on N-cyclohexyl-2-hydroxy-N-methylbenzamide. One area of interest is the development of new drugs based on the chemical structure of N-cyclohexyl-2-hydroxy-N-methylbenzamide. Researchers are also investigating the potential of N-cyclohexyl-2-hydroxy-N-methylbenzamide as a treatment for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclohexyl-2-hydroxy-N-methylbenzamide and its potential side effects.
Synthesis Methods
N-cyclohexyl-2-hydroxy-N-methylbenzamide can be synthesized through a multi-step process involving the reaction of cyclohexylamine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting product with sodium hydroxide and methyl iodide. The final step involves the reaction of the resulting product with hydrochloric acid to obtain N-cyclohexyl-2-hydroxy-N-methylbenzamide. The synthesis of N-cyclohexyl-2-hydroxy-N-methylbenzamide is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Scientific Research Applications
N-cyclohexyl-2-hydroxy-N-methylbenzamide has been extensively studied for its potential as a drug candidate in various scientific research fields. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. N-cyclohexyl-2-hydroxy-N-methylbenzamide has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-cyclohexyl-2-hydroxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16/h5-6,9-11,16H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBJNAZRHZAZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea](/img/structure/B5379063.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379079.png)
![3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5379085.png)

![5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine](/img/structure/B5379096.png)
![1-[(2,2-dichlorovinyl)sulfonyl]-4-methylbenzene](/img/structure/B5379115.png)

![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5379129.png)
![2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B5379135.png)
![1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5379159.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine](/img/structure/B5379165.png)
![({4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B5379181.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5379185.png)
![N-(2-hydroxyethyl)-4-{methyl[3-(trifluoromethyl)benzyl]amino}-2-pyridinecarboxamide](/img/structure/B5379187.png)